
2,6-Bis(1-piperidylmethyl)-4-(alpha,alpha-dimethylbenzyl)phenol dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide is a complex organic compound with a unique structure that includes phenyl, piperidine, and phenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenylpropan-2-yl Intermediate: This step involves the alkylation of benzene with propylene to form 2-Phenylpropan-2-yl.
Introduction of Piperidine Groups: The phenylpropan-2-yl intermediate is then reacted with piperidine in the presence of a suitable catalyst to introduce the piperidine groups.
Formation of the Phenol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The piperidine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Biology: The compound is used in biological studies to understand its effects on cellular processes.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine groups can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Phenylpropan-2-yl)-2,6-bis(morpholin-1-ylmethyl)phenol
- 4-(2-Phenylpropan-2-yl)-2,6-bis(pyrrolidin-1-ylmethyl)phenol
Uniqueness
4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide is unique due to the presence of piperidine groups, which confer specific chemical and biological properties. These properties can be distinct from those of similar compounds with different substituents, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2089-46-5 |
|---|---|
Molekularformel |
C27H40Br2N2O |
Molekulargewicht |
568.4 g/mol |
IUPAC-Name |
4-(2-phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol;dihydrobromide |
InChI |
InChI=1S/C27H38N2O.2BrH/c1-27(2,24-12-6-3-7-13-24)25-18-22(20-28-14-8-4-9-15-28)26(30)23(19-25)21-29-16-10-5-11-17-29;;/h3,6-7,12-13,18-19,30H,4-5,8-11,14-17,20-21H2,1-2H3;2*1H |
InChI-Schlüssel |
OEPQVKRTPFTHNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)CN3CCCCC3)O)CN4CCCCC4.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol](/img/structure/B15343540.png)
![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)
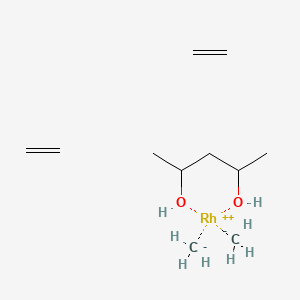
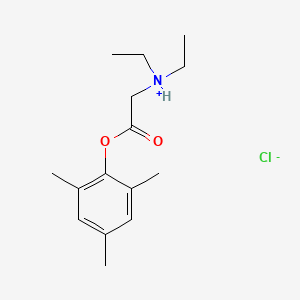
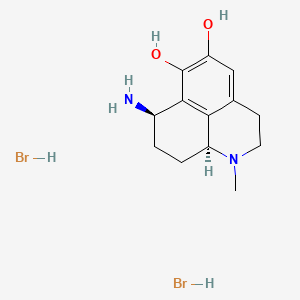

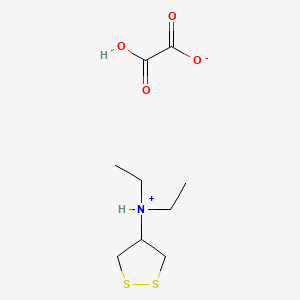
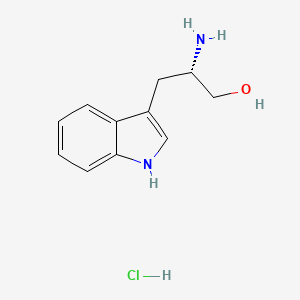
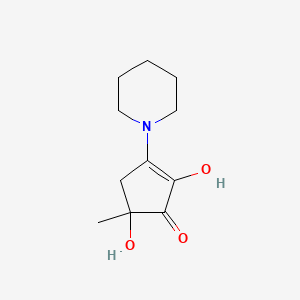
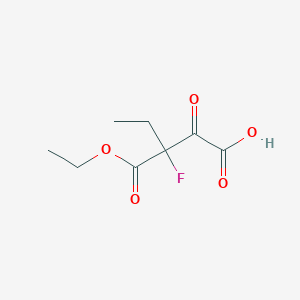

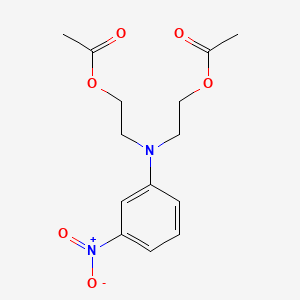
![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)

